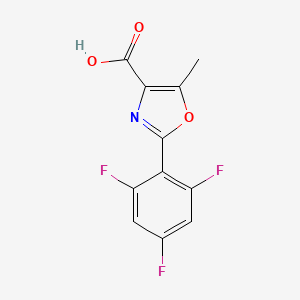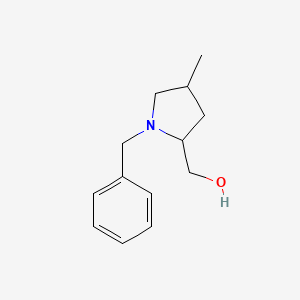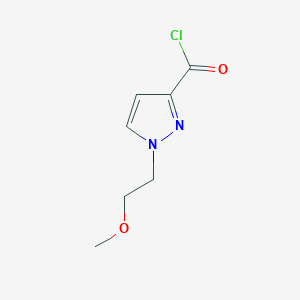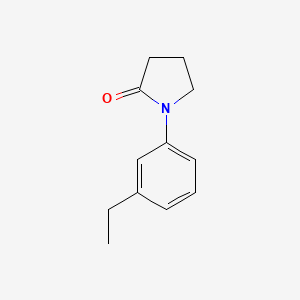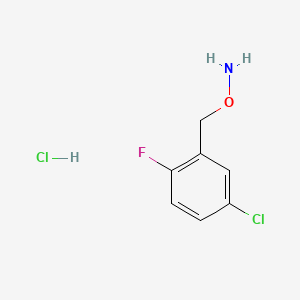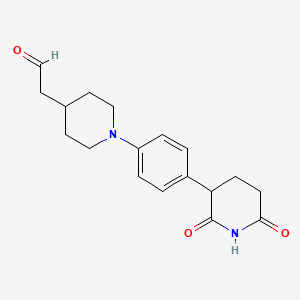![molecular formula C11H5BrClNO2S B13693622 3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide](/img/structure/B13693622.png)
3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide is a heterocyclic compound that belongs to the thienoquinoline family This compound is characterized by the presence of bromine and chlorine atoms attached to the thienoquinoline core, along with a dioxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of thienoquinoline derivatives, followed by oxidation to introduce the dioxide group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, advanced purification techniques, and stringent quality control measures to produce the compound in bulk quantities suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The dioxide group can participate in redox reactions under specific conditions.
Coupling Reactions: The compound can undergo coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex heterocyclic compounds with potential biological activity.
Aplicaciones Científicas De Investigación
3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide include other thienoquinoline derivatives with different substituents, such as:
- 3-Bromoquinoline
- 8-Chlorothieno[2,3-g]quinoline
- Thieno[2,3-g]quinoline derivatives with various functional groups
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and dioxide functional groups, which confer distinct chemical properties and potential applications. This combination allows for unique reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H5BrClNO2S |
|---|---|
Peso molecular |
330.59 g/mol |
Nombre IUPAC |
3-bromo-8-chlorothieno[2,3-g]quinoline 1,1-dioxide |
InChI |
InChI=1S/C11H5BrClNO2S/c12-8-5-17(15,16)11-4-7-9(13)1-2-14-10(7)3-6(8)11/h1-5H |
Clave InChI |
GBLIGMDPJUGEEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C=C3C(=CC2=C1Cl)S(=O)(=O)C=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


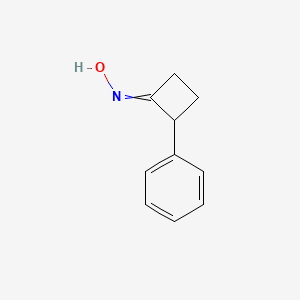
![7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B13693548.png)
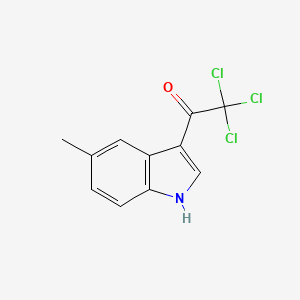
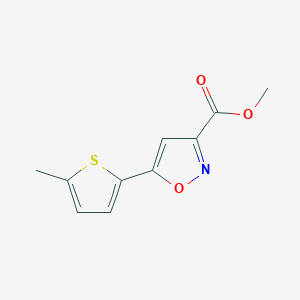
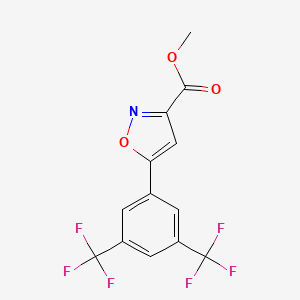
![Ethyl 3-[(2-Isopropyl-4-methyl-3-pyridyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13693560.png)
![Triisopropyl[(6-methyl-1-naphthyl)oxy]silane](/img/structure/B13693578.png)
